molecular formula C8H12N2O B14451144 1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile CAS No. 75985-36-3

1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile

Cat. No.: B14451144
CAS No.: 75985-36-3
M. Wt: 152.19 g/mol
InChI Key: HQVWWSUPJNUGFC-UHFFFAOYSA-N
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Description

1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile is an organic compound that features both an aziridine ring and an oxolane ring. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The oxolane ring, also known as tetrahydrofuran, is a five-membered ring containing one oxygen atom. This compound is of interest in various fields of chemistry and medicinal research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile typically involves the formation of the aziridine ring followed by the introduction of the oxolane moiety. One common method involves the reaction of an appropriate aziridine precursor with an oxolane-containing reagent under controlled conditions. For instance, aziridines can be synthesized through the reaction of N-tosyl imines with iodomethyllithium, which provides an efficient and general route to aziridines .

Industrial Production Methods

Industrial production of aziridine derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: Due to the high strain energy of the aziridine ring, it readily undergoes nucleophilic ring-opening reactions.

    Substitution Reactions: The compound can participate in substitution reactions where the aziridine ring is opened and substituted by different nucleophiles.

    Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.

Common Reagents and Conditions

    Nucleophiles: Thiols, amines, and alcohols are commonly used nucleophiles for ring-opening reactions.

    Solvents: Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Catalysts: Lewis acids or bases may be used to facilitate the reactions.

Major Products

The major products of these reactions are typically the ring-opened derivatives of the original compound, where the aziridine ring is replaced by the nucleophile.

Scientific Research Applications

1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile involves the alkylation of nucleophilic sites in biological molecules. The high strain energy of the aziridine ring facilitates its reaction with nucleophiles, leading to the formation of covalent bonds with proteins and DNA. This can result in the inhibition of protein function or the induction of DNA damage, which is the basis for its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Oxolan-2-yl)methyl]aziridine-2-carbonitrile is unique due to the presence of both an aziridine ring and an oxolane ring, which imparts distinct reactivity and potential biological activity. The combination of these two rings in a single molecule provides opportunities for diverse chemical transformations and applications in various fields of research.

Properties

CAS No.

75985-36-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(oxolan-2-ylmethyl)aziridine-2-carbonitrile

InChI

InChI=1S/C8H12N2O/c9-4-7-5-10(7)6-8-2-1-3-11-8/h7-8H,1-3,5-6H2

InChI Key

HQVWWSUPJNUGFC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CC2C#N

Origin of Product

United States

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